molecular formula C16H19BrN2O3S B297884 5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

Cat. No. B297884
M. Wt: 399.3 g/mol
InChI Key: XYLUMLOMMUWRGT-WRBCWBSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in the pathogenesis of diseases.
Biochemical and Physiological Effects:
5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. This compound has also shown promising results in the treatment of microbial infections.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one in lab experiments include its potent biological activities, ease of synthesis, and good stability. However, the limitations of this compound include its low solubility in water and limited bioavailability, which may affect its therapeutic efficacy.

Future Directions

The potential therapeutic applications of 5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one are vast. Future studies should focus on elucidating the mechanism of action of this compound and identifying its target enzymes and signaling pathways. Additionally, further research is needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo. The development of novel drug delivery systems may also improve the bioavailability and therapeutic efficacy of 5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one.

Synthesis Methods

The synthesis of 5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one involves the reaction of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with ethylamine and thiourea in ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization. This method has been reported to yield high-quality products with good purity.

Scientific Research Applications

5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one has been extensively studied for its biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for drug development.

properties

Product Name

5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

Molecular Formula

C16H19BrN2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H19BrN2O3S/c1-4-18-16-19(5-2)15(21)13(23-16)8-10-7-11(17)9-12(14(10)20)22-6-3/h7-9,20H,4-6H2,1-3H3/b13-8-,18-16?

InChI Key

XYLUMLOMMUWRGT-WRBCWBSPSA-N

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=C(C(=CC(=C2)Br)OCC)O)/S1)CC

SMILES

CCN=C1N(C(=O)C(=CC2=CC(=CC(=C2O)OCC)Br)S1)CC

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=C(C(=CC(=C2)Br)OCC)O)S1)CC

Origin of Product

United States

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